molecular formula C18H21NO2 B3976629 N-(4-methoxybenzyl)-3-phenylbutanamide

N-(4-methoxybenzyl)-3-phenylbutanamide

Cat. No. B3976629
M. Wt: 283.4 g/mol
InChI Key: BBCQYMLKCFLNHW-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-3-phenylbutanamide” is a compound that likely contains a benzyl group (a benzene ring attached to a methylene group), a phenyl group (a benzene ring), and an amide group (a carbonyl group attached to a nitrogen). The “4-methoxy” part suggests that there is a methoxy group (an oxygen and a methyl group) attached to the fourth carbon of the benzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzylamine with a 3-phenylbutanoic acid in the presence of a dehydrating agent to facilitate the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzyl)-3-phenylbutanamide” would likely be a complex, aromatic structure due to the presence of the benzyl and phenyl groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine .

Future Directions

The future directions for research on “N-(4-methoxybenzyl)-3-phenylbutanamide” could include studying its potential biological activities, such as its cytotoxicity, as well as its physical and chemical properties .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(16-6-4-3-5-7-16)12-18(20)19-13-15-8-10-17(21-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCQYMLKCFLNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NCC1=CC=C(C=C1)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202125
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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